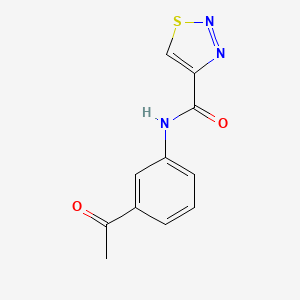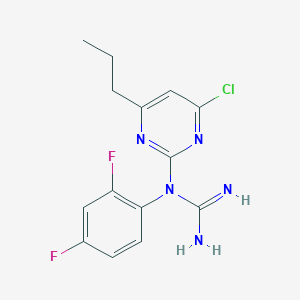
4-Fluoro-7-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-7-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of fluorine and trifluoromethyl groups in the compound enhances its chemical stability, lipophilicity, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild reaction conditions . This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and cost-effective reagents, such as CF3SO2Na, is preferred to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-7-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Fluoro-7-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and lipophilicity.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s ability to bind to biological targets, such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(trifluoromethyl)phenylindole: Similar structure but lacks the carboxaldehyde group.
7-(3-(Trifluoromethyl)phenyl)indole: Similar structure but lacks the fluorine atom at the 4-position.
3-(Trifluoromethyl)phenylindole: Similar structure but lacks both the fluorine atom and the carboxaldehyde group.
Uniqueness
4-Fluoro-7-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde is unique due to the presence of both fluorine and trifluoromethyl groups, as well as the carboxaldehyde functional group. These features contribute to its enhanced chemical stability, lipophilicity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H9F4NO |
|---|---|
Molecular Weight |
307.24 g/mol |
IUPAC Name |
4-fluoro-7-[3-(trifluoromethyl)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H9F4NO/c17-13-5-4-12(15-14(13)10(8-22)7-21-15)9-2-1-3-11(6-9)16(18,19)20/h1-8,21H |
InChI Key |
VHOYNMMKCFEJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C3C(=C(C=C2)F)C(=CN3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B13109749.png)

![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B13109754.png)


